5'-BiotinPhosphoramidite

Description

Significance of Biotinylation in Molecular Biology and Biotechnology

Biotinylation is the process of covalently attaching biotin (B1667282), a small water-soluble B vitamin (Vitamin B7), to other molecules such as proteins and nucleic acids. labmanager.comexcedr.com The immense utility of biotinylation in life sciences stems from the extraordinarily strong and specific non-covalent interaction between biotin and the tetrameric proteins avidin (B1170675) and streptavidin, with an association constant in the range of 10¹⁵ M⁻¹. oup.comnih.gov This bond is one of the strongest known non-covalent interactions in nature and forms rapidly, remaining stable under a wide range of temperatures, pH, and denaturing conditions. excedr.com

This robust interaction makes biotin an excellent affinity label. genelink.com Biotinylated molecules can be readily detected, isolated, and immobilized. labmanager.comaxispharm.com For instance, a biotinylated nucleic acid probe can be used to identify and capture its complementary sequence from a complex mixture. The captured complex can then be easily isolated using a solid support coated with streptavidin, such as magnetic beads or chromatography resins. genelink.com

The applications of biotinylation are extensive and diverse, spanning numerous techniques in molecular biology and biotechnology. These include:

Enzyme-Linked Immunosorbent Assays (ELISAs) labmanager.com

Western Blotting labmanager.com

Immunohistochemistry (IHC) excedr.com

Affinity Purification excedr.com

Cell Surface Labeling labmanager.com

Flow Cytometry excedr.com

Nucleic Acid Hybridization Assays biosearchtech.com

The small size of the biotin molecule (molecular weight of 244.31 g/mol ) is another significant advantage, as it generally does not interfere with the biological function of the labeled molecule. labmanager.com This allows for the study of molecular interactions and cellular processes with minimal perturbation.

Historical Context and Evolution of Biotinylation Reagents for Oligonucleotide Synthesis

The journey to efficiently biotinylate synthetic oligonucleotides has seen significant advancements. Early methods for introducing biotin into nucleic acids involved enzymatic incorporation of biotinylated nucleoside triphosphate analogs, such as biotin-11-dUTP, or post-synthetic modification of oligonucleotides with biotinylating reagents like biotin N-hydroxysuccinimide ester or photobiotin. oup.com

While functional, these methods had limitations. Enzymatic incorporation might not be suitable for all sequences, and post-synthetic modification can be inefficient and require additional purification steps. The advent of automated solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry in the 1980s revolutionized the field and paved the way for more direct and efficient labeling strategies.

The development of biotin phosphoramidites was a major breakthrough. oup.comresearchgate.net These reagents allowed for the direct incorporation of a biotin moiety during the automated synthesis process. Initial biotin phosphoramidites were designed for internal labeling by replacing a dT residue. However, the desire to place the biotin label at the termini of the oligonucleotide, away from the hybridization region to minimize steric hindrance, led to the development of specific 5' and 3' labeling reagents. glenresearch.com

Early versions of biotin phosphoramidites sometimes faced challenges with solubility in the acetonitrile (B52724) diluent used in automated synthesizers. glenresearch.com This led to further refinements, such as the protection of the N1-position of biotin with a lipophilic group to enhance solubility. glenresearch.com The design of spacer arms to separate the biotin molecule from the oligonucleotide backbone was another crucial development, as it improves the accessibility of the biotin for binding to streptavidin. genelink.com

Overview of 5'-Biotin Phosphoramidite as a Key Reagent for Oligonucleotide Modification

5'-Biotin Phosphoramidite is a specialized chemical compound designed for the direct incorporation of a biotin molecule at the 5'-terminus of an oligonucleotide during automated solid-phase synthesis. bioneer.com This reagent is a cornerstone of modern oligonucleotide modification due to its efficiency and compatibility with standard DNA/RNA synthesis protocols. oup.com

The structure of 5'-Biotin Phosphoramidite typically consists of the biotin molecule linked to a phosphoramidite group via a spacer arm. researchgate.netbioneer.com The phosphoramidite moiety is the reactive part that couples to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. The spacer arm, often a 6-carbon chain (aminohexanol), is crucial for minimizing steric hindrance between the bulky biotin-streptavidin complex and the oligonucleotide, thereby ensuring efficient binding. genelink.combioneer.com

A key feature of many 5'-Biotin Phosphoramidite reagents is the presence of a dimethoxytrityl (DMT) group on the biotin moiety. bioneer.com This acid-labile protecting group serves a dual purpose. Firstly, it allows for the monitoring of coupling efficiency during synthesis via the release of the colored trityl cation. oup.com Secondly, the lipophilic DMT group can be left on the final oligonucleotide to facilitate purification by reversed-phase high-performance liquid chromatography (RP-HPLC) or cartridge methods. bioneer.comglenresearch.com

Properties

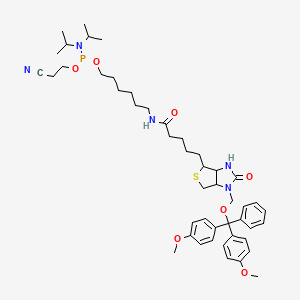

Molecular Formula |

C47H66N5O7PS |

|---|---|

Molecular Weight |

876.1 g/mol |

IUPAC Name |

5-[3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]pentanamide |

InChI |

InChI=1S/C47H66N5O7PS/c1-35(2)52(36(3)4)60(59-32-16-29-48)58-31-15-8-7-14-30-49-44(53)20-13-12-19-43-45-42(33-61-43)51(46(54)50-45)34-57-47(37-17-10-9-11-18-37,38-21-25-40(55-5)26-22-38)39-23-27-41(56-6)28-24-39/h9-11,17-18,21-28,35-36,42-43,45H,7-8,12-16,19-20,30-34H2,1-6H3,(H,49,53)(H,50,54) |

InChI Key |

JIYXWDLIJGDABV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Considerations of 5 Biotin Phosphoramidite

Integration into Automated Solid-Phase Oligonucleotide Synthesis

5'-Biotin Phosphoramidite (B1245037) is designed to function seamlessly within the established workflow of automated oligonucleotide synthesis, acting as the final building block added to the 5'-end of the growing nucleic acid chain.

5'-Biotin Phosphoramidite reagents are fully compatible with standard automated DNA and RNA synthesizers, such as those from Applied Biosystems, Expedite, and PolyGen. oup.comnih.govsigmaaldrich.com These reagents are typically supplied as stable solids that are dissolved in anhydrous acetonitrile (B52724) to the required concentration (e.g., 0.1 M) and placed on an auxiliary port on the synthesizer. oup.commetkinenchemistry.comsigmaaldrich.com The synthesis chemistry then proceeds via the standard phosphoramidite method, where the 5'-Biotin Phosphoramidite behaves like any conventional nucleoside phosphoramidite, allowing for its direct incorporation onto the terminal 5'-hydroxyl group of the oligonucleotide. sigmaaldrich.comwikipedia.org This compatibility ensures that laboratories can produce 5'-biotinylated oligonucleotides without needing to significantly alter their existing hardware or fundamental synthesis protocols. oup.comnih.gov

The efficiency of the coupling step is critical for maximizing the yield of the final full-length biotinylated oligonucleotide. For 5'-Biotin Phosphoramidite, coupling efficiencies are generally high, often reported to be between 95% and 97%. oup.comsigmaaldrich.com This efficiency can be monitored in real-time on the synthesizer by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step, as the phosphoramidite reagent includes a DMT protecting group. bioneer.comsigmaaldrich.comglenresearch.com

To ensure optimal yields, reaction parameters are often adjusted for the biotinylation step. A common optimization is to increase the coupling time compared to that used for standard nucleoside phosphoramidites. oup.com Recommended coupling times can vary depending on the specific reagent and synthesizer, with suggestions ranging from an additional 120 seconds to a total of 15 minutes. oup.comnih.govmetkinenchemistry.com

| Parameter | Typical Value/Condition | Purpose |

| Diluent | Anhydrous Acetonitrile | Solubilizes the phosphoramidite for delivery. oup.commetkinenchemistry.comsigmaaldrich.com |

| Concentration | 0.1 M | Standard concentration for synthesizer use. oup.com |

| Coupling Time | 2-15 minutes | Extended time to ensure high coupling efficiency. oup.comnih.govmetkinenchemistry.com |

| Coupling Efficiency | 95-97% | High yield of the desired biotinylated product. oup.comsigmaaldrich.com |

| Monitoring | Trityl Cation Assay | Measures DMT release to confirm coupling success. bioneer.comglenresearch.com |

Following synthesis, the oligonucleotide must be cleaved from the solid support and its protecting groups must be removed. The linkage attaching the biotin (B1667282) moiety is designed to be stable under standard deprotection conditions, which typically involve treatment with aqueous ammonia (B1221849) at room temperature or elevated temperatures (e.g., 55°C). oup.comnih.gov This ensures the biotin label remains intact on the final product.

However, some specialized 5'-Biotin Phosphoramidites feature cleavable linkers designed for specific applications, such as affinity purification. These include:

Photocleavable (PC) Linkers: These linkers are stable to standard chemical deprotection but can be cleaved with high efficiency by irradiation with UV light (typically 300-350 nm) in a matter of minutes. oup.comnih.gov This allows the biotin tag to be removed after the oligonucleotide has been captured by streptavidin.

Fluoride-Cleavable Linkers: These are designed to be stable during standard ammonia-based deprotection but are readily cleaved by treatment with a fluoride (B91410) source, such as pyridine (B92270)/HF. nih.govnih.govnih.gov This strategy also enables the release of an unmodified oligonucleotide after purification.

A key consideration during deprotection is the detritylation of the biotin phosphoramidite's DMT group. This step can be slower than for standard nucleosides, and if the final DMT group is to be removed by the synthesizer, a second acid deblocking wash may be recommended to ensure complete removal. metkinenchemistry.com For certain linker chemistries, such as those containing a 1,2-diol structure, it is advisable to leave the DMT group on during the amine deprotection step to prevent potential cleavage of the linker itself. biosearchtech.com

| Deprotection Strategy | Reagent | Conditions | Linkage Stability |

| Standard | Aqueous Ammonia | Room temp. or 55°C, 6-17 hours | Stable. oup.comgoogle.com |

| UltraMild | 0.05 M K₂CO₃ in Methanol | Room temp., 24 hours | Stable for specific linkers. nih.gov |

| Fast Deprotection | MeNH₂ / NH₄OH (1:1) | 65°C, 30 min | Stable for specific linkers. nih.govnih.gov |

| Photocleavage | UV Light (300-350 nm) | < 4 minutes | Cleaved. oup.comnih.gov |

| Fluoride Cleavage | Pyridine/HF | Room temp., 1 hour | Cleaved. nih.gov |

Structural Variants and Linker Design in 5'-Biotin Phosphoramidite Derivatives

The versatility of 5'-Biotin Phosphoramidite stems from the diverse range of structural designs available. These variations focus on the framework used to present the biotin and the nature of the spacer arm that connects it to the oligonucleotide.

Unlike biotinylated nucleosides (e.g., Biotin-dT) that can be inserted within a sequence, 5'-Biotin Phosphoramidites are typically built on non-nucleosidic backbones. oup.comlumiprobe.com This design allows them to be added exclusively to the 5'-terminus without being part of the nucleic acid sequence itself. These frameworks are chemically diverse and can be engineered for specific properties.

Examples of non-nucleosidic frameworks include:

Hydroxyprolinol-based: These reagents use a hydroxyprolinol core to link the biotin to the phosphoramidite group. lumiprobe.com

Glycerol-based: A simple glycerol (B35011) backbone can serve as the foundation for attaching the spacer arm, biotin, and phosphoramidite moiety. nih.gov

Diol-based: Many reagents are based on a 1,3-diol structure, which provides the necessary hydroxyl group for phosphoramidite chemistry and a point of attachment for the biotin-containing spacer. glenresearch.com

Cleavable Frameworks: As previously mentioned, specialized frameworks incorporate functionalities like diisopropylsilyl acetals for fluoride-based cleavage or specific photocleavable groups to allow for reversible biotinylation. oup.comnih.gov

The spacer arm is a critical component that connects the biotin molecule to the phosphoramidite backbone. bioneer.com Its primary role is to extend the biotin away from the oligonucleotide chain, thereby minimizing steric hindrance. biosearchtech.com This separation is crucial for ensuring efficient binding of the biotinylated oligonucleotide to large biomolecules like streptavidin, antibodies, or enzymes. biosearchtech.com

The length and chemical nature of the spacer arm can be varied to suit different applications:

Short Spacers: A common and effective design utilizes a 6-carbon (C6) aminohexanol linker. bioneer.com

Long Spacers: Longer spacers are often employed to further reduce steric effects. A popular option is the triethylene glycol (TEG) linker, which creates a 15-atom hydrophilic spacer arm. biosearchtech.comglenresearch.com This increased length and flexibility can enhance binding kinetics in certain assays.

Cleavable Spacers: In some designs, the cleavable element (e.g., a disulfide bond) is incorporated directly into the spacer arm, allowing the oligonucleotide to be released from a streptavidin support by a reducing agent like dithiothreitol (B142953) (DTT). nih.govglenresearch.com

The presence of a DMT group on the spacer arm is a common feature, which not only aids in monitoring synthesis efficiency but also allows for the final DMT-on purification of the oligonucleotide by reverse-phase HPLC or cartridge methods. bioneer.comglenresearch.comglenresearch.com

Role and Impact of Spacer Arms

Aliphatic Carbon Spacers (e.g., C6 Aminoalkanol)

A common and straightforward approach to creating a spacer arm is through the use of an aliphatic chain, with the C6 aminoalkanol being a frequently employed example. The synthesis of a 5'-Biotin Phosphoramidite with a C6 spacer typically involves the reaction of biotin with a C6 aminoalkanol, such as 6-amino-1-hexanol (B32743). This is followed by the protection of the terminal hydroxyl group with a dimethoxytrityl (DMT) group and subsequent phosphitylation to introduce the reactive phosphoramidite moiety. The resulting phosphoramidite can be directly used in standard automated DNA synthesis protocols.

The synthesis of a C6-biotin phosphoramidite can be summarized in the following conceptual steps:

Amidation: Biotin is activated (e.g., as an N-hydroxysuccinimide ester) and reacted with 6-amino-1-hexanol to form a stable amide bond.

Tritylation: The terminal hydroxyl group of the resulting biotin-C6-alcohol is protected with dimethoxytrityl chloride.

Phosphitylation: The DMT-protected biotin-C6-alcohol is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final 5'-Biotin Phosphoramidite.

Hydrophilic Oligoethylene Glycol (TEG, PEG) Linkers

To enhance the aqueous solubility and further reduce steric hindrance, hydrophilic linkers based on oligoethylene glycol units, such as triethylene glycol (TEG) and polyethylene (B3416737) glycol (PEG), are widely used. nih.govbiosearchtech.com These linkers are particularly advantageous in applications where the biotinylated oligonucleotide needs to interact with streptavidin in an aqueous environment.

A general synthetic route for a TEG-containing biotin phosphoramidite involves coupling biotin to a diamino-TEG derivative, followed by attachment to a phosphoramidite precursor. nih.govnih.gov For instance, a phosphoramidite linker unit based on a glycerol backbone and containing a biotin residue attached through a tetraethylene glycol spacer arm has been synthesized. nih.gov The synthesis started with DMTr-Glycidol and tetraethylene glycol. nih.gov One of the hydroxyl groups in tetraethylene glycol was converted into an amino group, which then opened the epoxy ring of DMTr-glycidol. nih.gov After attaching the biotin residue to the resulting ether, phosphitylation yielded the desired phosphoramidite linker. nih.gov

Biotin-TEG phosphoramidites often contain a 15-atom mixed polarity spacer arm, which has been shown to be effective for various applications. biosearchtech.comglenresearch.com

Influence of Spacer Length on Biotin Accessibility and Steric Hindrance

The length and nature of the spacer arm have a profound impact on the accessibility of the biotin moiety for binding to streptavidin. nih.gov Insufficient spacer length can lead to steric hindrance from the oligonucleotide backbone, reducing the efficiency of biotin-streptavidin interaction.

Theoretical studies using molecular theory to model the binding of streptavidin to biotin-functionalized PEO molecules have also highlighted the importance of spacer length. nih.govresearchgate.net These studies have shown that the flexibility of the polymer spacer plays a crucial role in determining the structure of the bound proteins, as it allows the biotin to adopt conformations that optimize binding. nih.govresearchgate.net It was found that thick multilayers of proteins are formed when long spacers are present. researchgate.net

| Spacer Type | Typical Length (atoms) | Key Features |

| C6 Aliphatic | ~10 | Simple, hydrophobic |

| Triethylene Glycol (TEG) | 15 | Hydrophilic, flexible |

| Polyethylene Glycol (PEG) | Variable (e.g., 2000 Da) | Highly hydrophilic, excellent for reducing non-specific binding |

Protecting Group Strategies (e.g., Dimethoxytrityl, t-Butylbenzoyl)

Protecting groups are essential in the synthesis of 5'-Biotin Phosphoramidite to prevent unwanted side reactions during oligonucleotide synthesis. The two most critical protecting groups are for the 5'-hydroxyl group and the biotin moiety itself.

The 5'-hydroxyl group of the spacer arm is almost universally protected with a dimethoxytrityl (DMT) group. libretexts.org The DMT group is acid-labile, allowing for its removal at each cycle of oligonucleotide synthesis to enable chain extension. libretexts.org Its presence also facilitates the purification of the full-length biotinylated oligonucleotide by reversed-phase HPLC. glenresearch.com

The biotin molecule contains a ureido ring that can potentially react with the phosphoramidite during synthesis. To prevent this, the biotin moiety can be protected. A commonly used protecting group for the biotin ring is the t-butylbenzoyl group. oup.comnih.gov This bulky and lipophilic group effectively shields the reactive sites on the biotin molecule. oup.com The t-butylbenzoyl group is stable under the conditions of oligonucleotide synthesis but can be readily removed during the final deprotection step with aqueous ammonia. oup.comnih.gov The synthesis of a protected biotin phosphoramidite involves the acylation of the ureido N-1 position of biotin. oup.com

Development of Reversible Biotinylation Strategies

The extremely strong interaction between biotin and streptavidin (Kd ≈ 10-15 M) is advantageous for many applications but can be a drawback when the recovery of the biotinylated molecule is desired. nih.gov To address this, reversible biotinylation strategies have been developed, with photocleavable biotin phosphoramidites being a prominent example.

Photocleavable Biotin Phosphoramidite (PCB-Phosphoramidite)

Photocleavable Biotin Phosphoramidite (PCB-Phosphoramidite) allows for the release of the captured biomolecule from the streptavidin matrix by irradiation with light, typically in the UV range. nih.govglenresearch.com This provides a mild and efficient method for eluting the target molecule without the need for harsh denaturing conditions.

Design and Synthesis of Photo-Labile Linkers

The key component of a PCB-Phosphoramidite is the photo-labile linker. The most widely used photo-labile linker is based on the o-nitrobenzyl group. acs.orgpnas.orgresearchgate.net This linker is incorporated between the biotin moiety and the phosphoramidite. Upon irradiation with UV light (typically around 340-365 nm), the o-nitrobenzyl group undergoes a photochemical rearrangement and cleavage, releasing the oligonucleotide from the biotin. nih.govpnas.org

The synthesis of a PCB-phosphoramidite generally involves:

Synthesis of a biotin derivative containing the o-nitrobenzyl linker.

Introduction of a hydroxyl group for subsequent tritylation and phosphitylation.

Protection of the hydroxyl group with a DMT group.

Phosphitylation to generate the final PCB-Phosphoramidite.

Research has demonstrated that the photocleavage of the o-nitrobenzyl linker is efficient and results in the release of the 5'-phosphorylated oligonucleotide. nih.gov The cleavage can be completed in a matter of minutes upon irradiation. nih.gov

Mechanism and Efficiency of Photochemical Cleavage for Oligonucleotide Release

Photocleavable biotin phosphoramidites are designed with a linker between the biotin moiety and the phosphoramidite that is labile upon exposure to light of a specific wavelength. This allows for the non-invasive release of the biotinylated oligonucleotide from a streptavidin-coated solid support.

The most common photocleavable linkers are based on the o-nitrobenzyl group. johnshopkins.eduacs.org Upon irradiation with UV-A light, typically in the range of 300-350 nm, the o-nitrobenzyl group undergoes an intramolecular redox reaction. nih.govresearchgate.net The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to cleave the bond connecting the linker to the oligonucleotide, releasing the nucleic acid, often with a 5'-phosphate group. researchgate.netglenresearch.com Another class of photocleavable linkers utilizes nitroindole chemistry, which upon irradiation at around 350 nm, also triggers a radical-mediated process resulting in the release of a nitrosoindole group and the formation of an abasic site on the oligonucleotide. nih.gov

The efficiency of photochemical cleavage is a critical parameter for its practical application. Several factors influence the rate and yield of oligonucleotide release, including the specific photocleavable group, the wavelength and intensity of the light source, and the duration of exposure. For instance, oligonucleotides containing a photocleavable biotin moiety can be efficiently cleaved from an immobilized streptavidin support upon irradiation with 300–350 nm light, with high efficiency of release observed in under 4 minutes. researchgate.net In some systems, the removal of a photochemically caged DNA can reach 85% in as little as 3 seconds using a high-power lamp. nih.gov

Research Findings on Photochemical Cleavage Efficiency

| Photocleavable Group | Wavelength (nm) | Cleavage Time | Efficiency/Observations | Reference |

| o-Nitrobenzyl Linker | 300-350 | < 4 minutes | High efficiency release of affinity-purified 5'-phosphorylated oligonucleotides. | researchgate.net |

| Nitroindole | 350 | t1/2 = 1.0 min | Photolysis completed in a few minutes. | nih.gov |

| NPOM-caged DNA | Not specified | 3 seconds | 85% removal with an 18.2 W lamp. | nih.gov |

Fluoride-Cleavable Biotinylation Phosphoramidite

An alternative strategy for reversible biotinylation involves the use of a fluoride-labile linker. This approach offers the advantage of cleavage under mild, non-photochemical conditions.

Fluoride-cleavable biotin phosphoramidites typically employ a silyl (B83357) ether linkage to connect the biotin to the oligonucleotide. nih.govnih.gov The exceptional affinity of the fluoride ion for silicon is the chemical basis for this cleavage. The fluoride ion acts as a potent nucleophile, attacking the silicon atom of the silyl ether. This attack proceeds through a hypervalent, pentacoordinate silicon intermediate. stackexchange.comechemi.com The formation of the highly stable silicon-fluoride bond drives the reaction, leading to the cleavage of the silicon-oxygen bond and the release of the unmodified oligonucleotide with a free 5'-hydroxyl group. nih.govnih.gov

The general mechanism for the fluoride-mediated deprotection of silyl ethers is a well-established principle in organic synthesis. youtube.com The choice of the specific silyl ether group (e.g., diisopropylsilyl) can influence the kinetics of the cleavage reaction. nih.govnih.gov

A crucial requirement for any cleavable linker used in oligonucleotide synthesis is its stability during the standard deprotection steps used to remove protecting groups from the nucleobases and the phosphodiester backbone. These conditions are typically basic, most commonly involving treatment with aqueous ammonia or a mixture of methylamine (B109427) and ammonium (B1175870) hydroxide (B78521) at elevated temperatures. nih.govnih.gov

Fluoride-cleavable linkers based on diisopropylsilyl acetals have demonstrated excellent stability under these standard deprotection conditions. nih.govnih.gov This stability ensures that the biotin moiety remains attached to the full-length oligonucleotide throughout the synthesis and purification process, and is only cleaved upon specific treatment with a fluoride source.

Stability of Fluoride-Cleavable Linkage Under Deprotection Conditions

| Deprotection Condition | Temperature | Duration | Linkage Stability | Reference |

| 0.05 M K2CO3 in MeOH | Room Temperature | 24 hours | Completely stable | nih.govnih.gov |

| MeNH2 (~40%)/NH4OH (~29%) (1:1 v/v) | 65°C | 30 minutes | Completely stable | nih.govnih.gov |

This stability profile allows for the efficient capture of the full-length biotinylated oligonucleotide on an avidin (B1170675) or streptavidin support, followed by the removal of shorter, non-biotinylated "failure" sequences. Subsequent treatment with a fluoride reagent, such as hydrogen fluoride in pyridine (HF/pyridine), effectively cleaves the linker and releases the purified, unmodified oligonucleotide. nih.govnih.gov

Advanced Research Applications of 5 Biotin Phosphoramidite in Molecular Biology

Directed Labeling and Functionalization of Nucleic Acids

The ability to attach functional molecules like biotin (B1667282) to nucleic acids with high precision is fundamental for a wide array of molecular biology techniques. 5'-Biotin Phosphoramidite (B1245037) and related reagents are central to these labeling strategies.

Site-Specific 5'-End Biotinylation of Synthetic Oligonucleotides

The most direct application of 5'-Biotin Phosphoramidite is the site-specific labeling of the 5'-terminus of a synthetic oligonucleotide. nucleosyn.com This process is conveniently integrated into the final step of an automated solid-phase synthesis cycle. nih.gov The phosphoramidite reagent is coupled to the 5'-hydroxyl group of the terminal nucleotide of the growing oligonucleotide chain. nih.govglenresearch.com This method ensures that only the full-length, successfully synthesized oligonucleotides are biotinylated, as any sequences that failed to elongate in previous cycles (failure sequences) will have their reactive ends capped and will not react with the biotin phosphoramidite. oup.comnih.govresearchgate.net

These phosphoramidite reagents often incorporate a long spacer arm between the biotin molecule and the phosphoramidite group. genelink.com This spacer is crucial for minimizing steric hindrance, allowing the bulky streptavidin protein to access and bind the biotin moiety without interference from the oligonucleotide itself. genelink.com Some designs also include protective groups on the biotin molecule, such as a 4-t-butylbenzoyl group, to increase the reagent's solubility in acetonitrile (B52724) (the standard solvent for DNA synthesis) and prevent unwanted side reactions. nih.gov

Internal Biotinylation via Modified Nucleoside Phosphoramidites (e.g., Biotin-dT)

Beyond the 5'-end, biotin can also be introduced at specific internal positions within an oligonucleotide sequence. genelink.comidtdna.com This is achieved by using modified nucleoside phosphoramidites, with Biotin-dT being a common example. nucleosyn.com This reagent consists of a thymidine (B127349) base to which a biotin molecule is attached, typically via a spacer arm. idtdna.com During automated synthesis, the Biotin-dT phosphoramidite can be programmed for incorporation at any position where a thymidine would normally occur in the sequence. nucleosyn.comidtdna.com This allows for strategic placement of the biotin label for applications requiring internal tethering or specific structural arrangements.

Strategies for Multiple Biotin Incorporation and Signal Amplification

For certain applications, particularly those requiring high-sensitivity detection, a single biotin label may not be sufficient. nucleosyn.combiosearchtech.com Incorporating multiple biotin molecules into a single oligonucleotide can dramatically enhance the signal by providing more binding sites for streptavidin-conjugated reporters (like enzymes or fluorophores). nucleosyn.comresearchgate.net

A straightforward method for signal amplification is dual biotinylation, which involves adding two biotin groups to the 5'-end of an oligonucleotide. biosyn.combiomers.net This "Dual Biotin" modification results in a significantly higher binding affinity for streptavidin compared to a single biotin. genelink.comgenelink.com The increased avidity is particularly critical for applications that involve harsh conditions, such as thermal cycling in PCR, where it helps prevent the dissociation of the biotinylated DNA from streptavidin-coated magnetic beads. genelink.comgenelink.comresearchgate.net This enhanced binding strength is also leveraged in sensitive assays like the Serial Analysis of Gene Expression (SAGE). biosyn.combiomers.net Some methodologies even extend this concept to "Triple-Biotin" modifications for an even stronger interaction. biomers.net

| Strategy | Description | Primary Advantage | Common Applications |

|---|---|---|---|

| Single 5'-Biotin | A single biotin molecule is attached to the 5'-terminus of the oligonucleotide. nucleosyn.com | Standard method for labeling and purification. gencefebio.com | Affinity purification, standard hybridization assays. biomers.netgencefebio.com |

| Dual Biotin | Two biotin molecules are attached in sequence at the 5'-end. genelink.com | Increased binding affinity and stability with streptavidin. genelink.comgenelink.com | PCR, SAGE, high-sensitivity detection. genelink.combiomers.net |

| Internal Biotin (Biotin-dT) | Biotin is attached to a thymidine base and incorporated within the sequence. nucleosyn.comidtdna.com | Allows for internal labeling and specific structural designs. | Probes requiring internal attachment points, complex structural studies. |

A more advanced strategy for achieving significant signal amplification involves the creation of branched DNA (bDNA) structures. biosearchtech.com This is accomplished using specialized "branching monomer" phosphoramidites during oligonucleotide synthesis. nih.govoup.com These monomers contain multiple protected hydroxyl groups. nih.gov After the primary oligonucleotide chain is synthesized, the protecting groups on the branching monomer are selectively removed, creating multiple new sites for DNA synthesis to resume. oup.com This allows for the parallel synthesis of numerous secondary oligonucleotide chains, forming fork-like or comb-like structures. nih.govoup.com Each of these secondary branches can then be labeled, leading to a massive multiplication of reporter molecules associated with a single hybridization event. biosearchtech.comoup.com

Applications in Diagnostic Probe Development and Genomic Research

The ability to specifically label and purify nucleic acids has made 5'-Biotin Phosphoramidite a valuable reagent in the development of diagnostic probes and in various areas of genomic research. Biotinylated oligonucleotides are widely used as probes for the detection of specific DNA or RNA sequences in techniques such as Southern and Northern blotting, in situ hybridization, and DNA microarrays. genelink.com

In these applications, the biotinylated probe hybridizes to its complementary target sequence. The location of the probe, and therefore the target sequence, is then detected by incubating the sample with a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase or streptavidin-alkaline phosphatase). genelink.com The enzyme then catalyzes a reaction that produces a detectable signal, such as a color change or light emission, indicating the presence of the target sequence.

In genomic research, biotinylated oligonucleotides are used for affinity purification of DNA-binding proteins. genelink.comgenelink.com A biotinylated DNA probe containing the binding site for a specific protein is immobilized on a streptavidin support. A cell extract is then passed over the support, and the protein of interest binds to the immobilized DNA probe. After washing away unbound proteins, the target protein can be eluted and identified.

Generation of Biotinylated Hybridization Probes for Non-Radioactive Detection

The use of 5'-Biotin Phosphoramidite is a cornerstone of non-radioactive nucleic acid detection. During automated oligonucleotide synthesis, the phosphoramidite is added at the final coupling step, attaching a biotin molecule to the 5'-end, often via a spacer arm that minimizes steric hindrance. bioneer.combiosearchtech.com This process creates a stable, non-radioactive hybridization probe.

Once the biotinylated probe hybridizes to its complementary target sequence, it can be detected with high sensitivity. The detection system typically involves streptavidin conjugated to a reporter enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP). cosmobio.co.jp When a suitable substrate is added, the enzyme catalyzes a reaction that produces a colorimetric or chemiluminescent signal, indicating the presence of the target nucleic acid. cosmobio.co.jpazurebiosystems.com This method provides a safer and more convenient alternative to traditional radioactive probes, which require special handling and have a limited shelf life. nih.gov The high affinity of the biotin-streptavidin interaction (dissociation constant (Kd) ≈ 10⁻¹⁵ M) ensures a strong and stable signal, contributing to the high sensitivity and reproducibility of these assays. glenresearch.com

| Feature | Biotin-Based Detection | Radioactive Detection |

| Label | Biotin | Radioisotopes (e.g., ³²P, ³⁵S) |

| Detection | Enzyme-conjugated streptavidin (e.g., HRP, AP) followed by a chemiluminescent or colorimetric substrate. cosmobio.co.jp | Autoradiography (X-ray film) or phosphor imaging. azurebiosystems.com |

| Safety | Non-hazardous, requires standard laboratory precautions. nih.gov | Hazardous, requires specialized handling, shielding, and disposal. |

| Stability | Probes are stable for long-term storage (e.g., at least 6 months). nih.gov | Probes have a short half-life (e.g., ¹⁴³ days for ³²P). |

| Sensitivity | Can detect sub-picogram or femtomole amounts of target sequence. nih.govoup.com | High sensitivity. |

| Versatility | Can be used in a wide array of colorimetric, chemiluminescent, and fluorescent assays. azurebiosystems.com | Primarily limited to autoradiographic detection. |

Integration into In Situ Hybridization and Blotting Techniques

Biotinylated probes synthesized using 5'-Biotin Phosphoramidite are extensively used in hybridization-based techniques to localize and identify specific nucleic acid sequences within complex samples.

In Situ Hybridization (ISH): In ISH, biotin-labeled probes are used to detect specific mRNA sequences directly within preserved tissue sections or cells. genelink.com This provides crucial spatial information about gene expression within an anatomical context. The hybridized probes are typically visualized using streptavidin-enzyme conjugates that produce a colored precipitate at the site of hybridization, allowing for microscopic examination. For applications requiring enhanced sensitivity, probes can be synthesized with multiple biotin labels to amplify the detection signal. biosearchtech.com

Blotting Techniques (Southern and Northern):

Southern Blotting: This technique involves the detection of specific DNA sequences that have been separated by gel electrophoresis and transferred to a membrane. Biotinylated probes are a common non-radioactive tool for this purpose. azurebiosystems.comnih.gov After hybridization, the membrane is incubated with a streptavidin-enzyme conjugate, and a chemiluminescent substrate is applied to generate a signal that can be captured on X-ray film or with a digital imager. cosmobio.co.jpresearchgate.net This method is widely used for gene mapping and the analysis of genomic structural variations like deletions or amplifications. azurebiosystems.com

Northern Blotting: Similar to Southern blotting, Northern blotting is used to identify and quantify specific RNA sequences, most commonly mRNA, on a membrane. The use of biotinylated probes has proven to be a robust and sensitive alternative to radiolabeling for detecting RNA, including small non-coding RNAs like microRNAs (miRNAs) and small interfering RNAs (siRNAs). springernature.combiorxiv.org The high affinity of the biotin-streptavidin system contributes to the reproducibility and efficiency of this detection method.

Utility in Advanced Genomic Assays and Detection Systems

The versatility of 5'-biotinylated oligonucleotides has led to their integration into numerous advanced genomic assays and detection platforms.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Systems: In these assays, a biotinylated oligonucleotide probe can be used to capture a specific target nucleic acid, which is then immobilized on a streptavidin-coated microtiter plate. Subsequent detection steps, often involving another labeled probe and an enzymatic reaction, allow for quantitative analysis. biosearchtech.com

Biosensors and Microarrays: Biotinylated oligonucleotides can be readily immobilized on streptavidin-coated surfaces to create DNA microarrays or biosensors. biosearchtech.com These platforms enable high-throughput analysis of gene expression, protein-DNA interactions, and genetic variation.

Isothermal Amplification Detection: In techniques like Recombinase Polymerase Amplification (RPA), a 5'-biotinylated reverse primer can be used to generate biotin-tagged amplicons. glenresearch.com These products can then be easily detected in various formats, including lateral flow strips, providing rapid and specific results for point-of-care diagnostics. glenresearch.com

| Assay/System | Role of 5'-Biotinylated Oligonucleotide | Research Application |

| ELISA-based Detection | Capture probe for immobilizing target nucleic acids on streptavidin-coated plates. biosearchtech.com | Quantitative detection of specific DNA or RNA sequences. |

| DNA Microarrays | Immobilized on a solid surface to act as a specific probe for thousands of genes simultaneously. biosearchtech.com | High-throughput gene expression profiling and genotyping. |

| Recombinase Polymerase Amplification (RPA) | Used as a primer to generate biotin-labeled amplification products. glenresearch.com | Rapid and sensitive detection of pathogens or genetic markers. |

Application in Single Nucleotide Polymorphism (SNP) Genotyping Methods

The detection of single nucleotide polymorphisms (SNPs), the most common type of genetic variation, is crucial for understanding disease susceptibility and drug response. 5'-Biotinylated oligonucleotides are central to several SNP genotyping methods.

One prominent method is Genetic Bit Analysis (GBA) , or single-base primer extension. In this solid-phase method, a primer is designed to hybridize to the target DNA immediately adjacent to the polymorphic site. biosearchtech.com This primer is often 5'-biotinylated, allowing it to be captured on a streptavidin-coated solid support, such as a microtiter plate. A DNA polymerase then extends the primer by a single, labeled dideoxynucleotide triphosphate (ddNTP) that is complementary to the nucleotide at the SNP site. The identity of the incorporated labeled ddNTP reveals the allele present. biosearchtech.com

Another approach utilizes bifunctional probes that contain a biotin molecule at the 5'-terminus and an internal cross-linking agent. researchgate.net These probes can discriminate between target sites that differ by a single nucleotide. After hybridization and cross-linking, the target is detected using a streptavidin-enzyme conjugate. researchgate.net Furthermore, photocleavable biotin phosphoramidites have been developed for use in SNP genotyping by MALDI-TOF mass spectrometry, where the photocleavable linker allows for precise control over fragment size for analysis.

| SNP Genotyping Method | Role of 5'-Biotinylated Oligonucleotide | Principle of Detection |

| Genetic Bit Analysis (GBA) | Serves as an immobilized primer for single-base extension. biosearchtech.com | Identification of the specific labeled ddNTP incorporated by a polymerase. biosearchtech.com |

| Cross-linking Probe Assay | Acts as a bifunctional probe for capture and discrimination. researchgate.net | Signal generation from a streptavidin-enzyme conjugate after successful cross-linking to the target. researchgate.net |

| MALDI-TOF Mass Spectrometry | Primer incorporating a photocleavable biotin linker. | Mass difference analysis of primer extension products after photocleavage. |

Studies of Biomolecular Interactions and Selections

The ability to tether a nucleic acid sequence to a solid support via the biotin-streptavidin linkage makes 5'-biotinylated oligonucleotides powerful tools for investigating the intricate interactions between nucleic acids and other molecules, particularly proteins.

Elucidation of Protein-Nucleic Acid Binding Dynamics

Understanding the kinetics and thermodynamics of how proteins bind to specific DNA or RNA sequences is fundamental to deciphering gene regulation and other cellular processes. 5'-biotinylated oligonucleotides provide a straightforward method to study these dynamics.

The experimental setup typically involves synthesizing a DNA or RNA oligonucleotide containing a specific protein-binding site and labeling it with biotin at the 5'-end using 5'-Biotin Phosphoramidite. This biotinylated nucleic acid is then immobilized on a surface coated with streptavidin, such as magnetic beads, affinity columns, or biosensor chips. nih.govbiorxiv.org This immobilized template can then be used in a variety of assays to:

Measure Binding Kinetics: Techniques like surface plasmon resonance (SPR) or bio-layer interferometry (BLI) can monitor the association and dissociation rates of a protein binding to the immobilized nucleic acid in real-time.

Determine Binding Affinity: By incubating the immobilized probe with varying concentrations of a protein, the dissociation constant (Kd), a measure of binding affinity, can be determined.

Analyze Sequence Specificity: The impact of single-base substitutions on protein binding can be systematically studied by immobilizing different DNA sequences and measuring the corresponding binding kinetics.

Affinity Isolation and Characterization of DNA-Binding Proteins

Identifying the proteins that bind to a specific DNA sequence is key to discovering new transcription factors and other regulatory proteins. Affinity isolation, or pull-down assays, using 5'-biotinylated DNA probes is a widely used technique for this purpose.

The workflow involves several key steps:

Probe Synthesis: A double-stranded DNA probe containing the sequence of interest is created, with one strand synthesized to include a 5'-biotin tag.

Immobilization: The biotinylated probe is incubated with streptavidin-coated magnetic beads, which securely captures the probe.

Affinity Capture: The beads with the immobilized probe are incubated with a complex protein mixture, such as a nuclear cell extract. Proteins that specifically recognize and bind to the DNA sequence on the probe will associate with the beads.

Washing: The beads are subjected to a series of stringent washes with high-salt buffers to remove proteins that are non-specifically or weakly bound. azurebiosystems.com The strength of the biotin-streptavidin interaction ensures that the probe-protein complex remains intact during these washes. biorxiv.org

Elution and Analysis: The specifically bound proteins are eluted from the DNA probe. These isolated proteins can then be identified and characterized using methods like SDS-PAGE followed by mass spectrometry. azurebiosystems.com

This powerful technique has been instrumental in the discovery and characterization of numerous DNA-binding proteins and their roles in cellular function.

Selection and Enrichment of Nucleic Acid Aptamers

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique used to isolate nucleic acid aptamers—short, single-stranded DNA or RNA molecules that can bind to a wide range of target molecules with high affinity and specificity. nih.gov The use of 5'-Biotin Phosphoramidite to synthesize biotinylated primers is a cornerstone of many modern SELEX protocols, facilitating the efficient separation and enrichment of high-affinity aptamers. springernature.comnih.govmdpi.com

The process begins with a large, random library of oligonucleotides. springernature.com This library is incubated with the target molecule, which can range from small molecules to proteins and even whole cells. springernature.comnih.gov The oligonucleotides that bind to the target are separated from the non-binding sequences. These selected sequences are then amplified by Polymerase Chain Reaction (PCR). In this amplification step, one of the primers is synthesized with a 5'-biotin tag using 5'-Biotin Phosphoramidite. mdpi.comnih.gov

The resulting PCR product is a double-stranded DNA (dsDNA) where one strand is biotinylated. researchgate.net To obtain the single-stranded DNA (ssDNA) required for the subsequent rounds of selection, the dsDNA is captured on a solid support coated with streptavidin, such as magnetic beads. mdpi.comresearchgate.net The strong and specific interaction between biotin and streptavidin immobilizes the biotinylated strand. The non-biotinylated strand can then be eluted by denaturation using heat or an alkaline solution like sodium hydroxide (B78521) (NaOH). researchgate.netthno.org

This method offers a straightforward and highly efficient way to generate ssDNA for the next selection cycle. thno.org By repeating this cycle of selection, partitioning, and amplification, the pool of nucleic acids is progressively enriched with sequences that exhibit the highest affinity for the target molecule. springernature.comnih.gov The use of biotinylated primers significantly streamlines the process, avoiding more labor-intensive methods of strand separation. researchgate.net

Table 1: Role of 5'-Biotin Phosphoramidite in the SELEX Process

| SELEX Step | Role of 5'-Biotin Phosphoramidite | Mechanism of Action | Outcome |

| Primer Synthesis | Used as a chemical building block. | Enables the synthesis of primers with a biotin molecule at the 5'-end. | Production of 5'-biotinylated primers for PCR. |

| PCR Amplification | Incorporation of biotin into the amplicon. | The biotinylated primer is used to amplify the selected nucleic acid sequences. | Generation of double-stranded DNA with a biotin tag on one strand. |

| Strand Separation | Facilitates purification of the sense strand. | The biotinylated strand binds to streptavidin-coated beads, allowing the non-biotinylated sense strand to be eluted. researchgate.net | Isolation of single-stranded DNA for the next round of selection. |

| Aptamer Enrichment | Enables iterative rounds of selection. | Efficient separation ensures that only the highest-affinity binders are carried over and amplified in subsequent cycles. nih.gov | A pool of high-affinity and high-specificity nucleic acid aptamers is generated. |

Numerous studies have successfully employed this biotin-streptavidin separation strategy in SELEX to generate aptamers for a variety of targets. For instance, aptamers have been developed against cancer cells, demonstrating the ability to differentiate between cancerous and non-cancerous cells. mdpi.comnih.govplos.org In a process known as cell-SELEX, the entire cell is used as the target, and biotinylated primers are crucial for enriching the aptamers that bind to specific cell surface markers. mdpi.comnih.gov Similarly, researchers have generated aptamers against specific proteins, such as the B7H3 protein, by using a hybrid SELEX approach that combines protein-based and cell-based selection, with biotinylated primers facilitating the separation steps. nih.gov

Probing Conformational Changes in DNA/RNA Structures

Understanding the three-dimensional structure of DNA and RNA and their dynamic conformational changes is crucial for elucidating their biological functions. 5'-Biotin Phosphoramidite plays a key role in various biophysical techniques designed to probe these structural dynamics, most notably in single-molecule studies.

One of the most powerful techniques in this area is single-molecule Fluorescence Resonance Energy Transfer (smFRET). nih.gov In a typical smFRET experiment to study nucleic acid conformation, a DNA or RNA molecule is labeled with a donor and an acceptor fluorophore. The efficiency of energy transfer between these two dyes is highly dependent on the distance between them, providing a molecular ruler to measure intramolecular distances and their changes over time.

To observe individual molecules, they are often immobilized on a surface. This is where 5'-Biotin Phosphoramidite becomes essential. A biotin tag is incorporated at the 5'-end of the nucleic acid during synthesis. This biotinylated molecule can then be firmly anchored to a streptavidin-coated glass slide or bead. nih.govacs.orgfrontiersin.org This immobilization allows for the prolonged observation of a single molecule as it undergoes conformational changes, such as folding, unfolding, or binding to other molecules. nih.govnih.gov

This approach has been used to study a wide range of DNA and RNA structural dynamics. For example, researchers have used smFRET to investigate the looping of DNA, where a biotinylated DNA molecule labeled with a FRET pair was tethered to a surface to measure the kinetics of loop formation. nih.gov The study of Holliday junctions, which are key intermediates in genetic recombination, has also been facilitated by immobilizing biotin-labeled DNA structures for smFRET analysis. ucl.ac.uk

Furthermore, the interaction of proteins with nucleic acids can induce significant conformational changes in both molecules. Biotin labeling has been instrumental in studying these interactions. For instance, the binding and bending of DNA by High Mobility Group B (HMGB) proteins have been visualized at the single-molecule level by immobilizing biotinylated DNA constructs. nih.gov

In addition to FRET, biotin labeling can be used in other methods to probe nucleic acid structure. For example, biotin derivatives can be used as chemical probes to identify accessible sites within a nucleic acid or a nucleoprotein complex. Changes in the biotinylation pattern can indicate conformational changes that expose or shield certain regions of the molecule. nih.govacs.org

Table 2: Applications of 5'-Biotin Phosphoramidite in Studying Nucleic Acid Conformations

| Technique | Role of 5'-Biotin Phosphoramidite | Information Gained | Research Example |

| Single-Molecule FRET (smFRET) | Immobilization of nucleic acids on a surface. acs.orgfrontiersin.org | Real-time dynamics of folding, unfolding, and ligand binding. nih.govnih.gov | Studying DNA looping kinetics and Holliday junction dynamics. nih.govucl.ac.uk |

| DNA-Protein Interaction Studies | Surface attachment of DNA for interaction analysis. nih.gov | Conformational changes in DNA upon protein binding. | Investigating DNA bending by HMGB proteins. nih.gov |

| Chemical Footprinting | As part of a reactive probe. nih.govacs.org | Accessibility of specific residues within a nucleic acid-protein complex. | Probing conformational changes in Ape1 during base excision repair. acs.org |

| RNA Structure Analysis | Site-specific biotinylation of RNA. glenresearch.com | Facilitates immobilization and detection for structural studies. | Studying the dynamics of local structural features in RNA molecules. glenresearch.com |

Analytical and Characterization Techniques for 5 Biotinylated Oligonucleotides

Chromatographic Purity Assessment of Synthesized Oligonucleotides

Chromatographic methods are fundamental for assessing the purity of synthesized oligonucleotides by separating the full-length, biotinylated product from failure sequences and other impurities. glenresearch.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to analyze the purity of biotinylated oligonucleotides. tandfonline.comthermofisher.com Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are utilized.

Reverse-Phase HPLC (RP-HPLC): This is the most common method for analyzing and purifying oligonucleotides modified with hydrophobic groups like biotin (B1667282). tandfonline.comsigmaaldrich.com The separation is based on the hydrophobicity of the oligonucleotide. The full-length product, which contains the 5'-dimethoxytrityl (DMT) group, is more hydrophobic and thus retained longer on the column than the shorter, "failure" sequences that lack this group. sigmaaldrich.comuni-onward.com.tw The presence of the biotin label further increases the hydrophobicity, aiding in the separation. mz-at.de RP-HPLC is also effective at separating the desired product from free dye or other hydrophobic impurities. sigmaaldrich.commz-at.de Purity levels of over 85% are typically achievable with this method. sigmaaldrich.com

Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphodiester backbone. nih.gov The resolution is dependent on the length of the oligonucleotide, with longer strands binding more tightly to the positively charged stationary phase. While effective, its resolution decreases for oligonucleotides longer than 40 bases. uni-onward.com.tw AEX-HPLC can be used to ascertain the quality of biotinylated oligonucleotides and to predetermine their ability to bind to avidin (B1170675). nih.gov

| Parameter | Reverse-Phase (RP-HPLC) | Anion-Exchange (AEX-HPLC) |

|---|---|---|

| Principle | Separation based on hydrophobicity. sigmaaldrich.com | Separation based on charge (phosphate backbone). nih.gov |

| Stationary Phase | C18 (Octadecyl-silica). tandfonline.commz-at.de | Quaternary ammonium (B1175870) functionalized polymer. |

| Mobile Phase (Gradient) | Acetonitrile (B52724) in Triethylammonium Acetate (TEAA) buffer. tandfonline.commz-at.de | High salt buffer (e.g., NaClO4 or NaCl) in a buffered solution. nih.gov |

| Key Advantage | Excellent for separating DMT-on oligos and hydrophobic labels. thermofisher.comuni-onward.com.tw | Good for resolving by length and checking for avidin binding capability. nih.gov |

| Detection | UV Absorbance at 260 nm. mz-at.de |

For many applications, a rapid purification using a reverse-phase cartridge is sufficient. thermofisher.comuni-onward.com.tw This method operates on the same principle as RP-HPLC, utilizing the hydrophobicity of the 5'-DMT group, which is intentionally left on the full-length oligonucleotide after synthesis. glenresearch.com

The process involves these steps:

The crude oligonucleotide mixture is loaded onto the RP cartridge.

The hydrophobic DMT group on the full-length, 5'-biotinylated oligonucleotide adsorbs to the solid-phase resin. sigmaaldrich.com

A low-concentration organic solvent (e.g., acetonitrile) is used to wash away the non-hydrophobic, shorter failure sequences that lack the DMT group. glenresearch.comsigmaaldrich.com

An acidic solution is passed through the cartridge to cleave the DMT group from the full-length product.

A higher-concentration organic solvent is then used to elute the purified, detritylated, full-length oligonucleotide. sigmaaldrich.com

This method is fast and cost-effective, providing purity suitable for applications like PCR. thermofisher.comglenresearch.com

Spectrometric and Functional Verification of Biotinylation

After purification, it is essential to confirm that the biotin molecule has been successfully attached to the oligonucleotide and is functionally active.

Mass spectrometry (MS) is a definitive technique for confirming the successful biotinylation of an oligonucleotide. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI-MS) are commonly used. nih.govacs.orgneb.com

The analysis involves comparing the experimentally measured molecular weight of the purified product with its calculated theoretical mass. A successful conjugation will result in a mass increase corresponding to the addition of the biotin and the linker used in the phosphoramidite (B1245037). researchgate.net This method provides unambiguous evidence of the modification and can also detect the presence of any side products, such as biotin sulfoxide (B87167) which can form during synthesis. nih.gov

| Modification Component | Approximate Mass (Da) |

|---|---|

| Unmodified Oligonucleotide (Example 20-mer) | ~6000 |

| Biotin Moiety | 226.3 |

| Common C6 Linker | ~114.1 |

| Total Expected Mass (Biotinylated 20-mer) | ~6340.4 |

Colorimetric assays provide a simple and rapid method to detect and quantify the presence of biotin. The most common is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. nih.govcosmobio.co.jp This assay is based on the displacement of the HABA dye from the avidin or streptavidin protein. sigmaaldrich.com

The principle is as follows:

The HABA dye binds to avidin, forming a complex that has a strong absorbance at 500 nm. cosmobio.co.jp

Biotin has a much higher affinity for avidin than HABA does. cosmobio.co.jpsigmaaldrich.com

When a sample containing the biotinylated oligonucleotide is added to the HABA-avidin complex, the biotin displaces the HABA dye. sigmaaldrich.com

This displacement causes a decrease in the absorbance at 500 nm, which is proportional to the amount of biotin in the sample. cosmobio.co.jp

This method offers a streamlined alternative to fluorescence-based assays for quantifying available biotin binding sites. nih.govtandfonline.com

Confirming the physical attachment of biotin is not sufficient; its ability to bind to streptavidin or avidin must also be verified to ensure its functionality in downstream applications. The extremely strong and specific interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10-15 M) is the basis for this evaluation. acs.org

Several methods can be used to assess this functional activity:

Gel-Shift Assay: This technique involves incubating the biotinylated oligonucleotide with streptavidin and then running the sample on a polyacrylamide or agarose (B213101) gel. The binding of the large streptavidin protein (approx. 53 kDa) to the oligonucleotide causes a significant retardation in its electrophoretic mobility, resulting in a "shift" of the band to a higher molecular weight position compared to the unbound oligonucleotide. genelink.com

Affinity Capture/Pull-down Assay: In this method, streptavidin-coated magnetic beads or affinity columns are used. neb.combangslabs.com The biotinylated oligonucleotide solution is incubated with the streptavidin-coated support. genelink.com After a binding period, the support is washed to remove any non-biotinylated oligonucleotides. The successful capture of the oligonucleotide on the support, which can be confirmed by HPLC or UV spectroscopy of the supernatant before and after capture, demonstrates functional biotin binding. tandfonline.comoup.com This approach is widely used for the purification of DNA binding proteins and in solid-phase sequencing. genelink.com

| Lane | Sample | Expected Observation | Interpretation |

|---|---|---|---|

| 1 | Unmodified Oligonucleotide | Single band at low MW. | Negative control. |

| 2 | 5'-Biotinylated Oligonucleotide | Single band at low MW (same as Lane 1). | Shows migration of the probe itself. |

| 3 | 5'-Biotinylated Oligonucleotide + Streptavidin | Band shifts to a very high MW; faint or no band at original position. | Successful binding of biotin to streptavidin. |

| 4 | Unmodified Oligonucleotide + Streptavidin | Single band at low MW (same as Lane 1). | Demonstrates binding specificity; no non-specific interaction. |

Emerging Research Directions and Future Prospects of 5 Biotin Phosphoramidite

Integration with Novel Oligonucleotide Synthesis Technologies

The traditional method of solid-phase phosphoramidite (B1245037) chemistry for oligonucleotide synthesis is being complemented and, in some cases, replaced by novel synthesis technologies. These emerging platforms often aim for higher throughput, lower cost, and the ability to generate much longer and more complex oligonucleotide sequences. The integration of 5'-Biotin Phosphoramidite with these new technologies is a critical area of research to ensure that the benefits of biotinylation can be applied to the next generation of synthetic nucleic acids.

One area of development is its use in high-throughput DNA synthesis on microarrays. These platforms can produce vast libraries of different oligonucleotides in parallel. plos.org Incorporating 5'-Biotin Phosphoramidite into these processes allows for the efficient release and purification of these complex libraries for downstream applications. plos.org

Furthermore, enzymatic and chemo-enzymatic methods for oligonucleotide synthesis are gaining traction. Research is focused on adapting biotinylation strategies for these systems, which may involve the enzymatic incorporation of biotinylated nucleotides or the development of novel phosphoramidite analogs compatible with these alternative synthesis cycles.

Design of Advanced Cleavable Linkers for Spatially and Temporally Controlled Release

A significant area of innovation lies in the design of cleavable linkers between the biotin (B1667282) moiety and the oligonucleotide. nih.gov While the biotin-streptavidin interaction is remarkably strong, in many applications, the ability to release the captured oligonucleotide from its streptavidin-bound state under specific and mild conditions is highly desirable. nih.govthermofisher.com This has led to the development of a variety of cleavable linkers that can be broken by specific triggers.

Photocleavable (PC) Linkers: These linkers incorporate a photolabile group, often a 2-nitrobenzyl moiety, that can be cleaved upon exposure to UV light of a specific wavelength. oup.comnih.govglenresearch.combiosearchtech.comresearchgate.net This allows for the precise temporal and spatial control of oligonucleotide release. biosearchtech.com For example, a 5'-photocleavable biotin (PCB) phosphoramidite has been developed that, after capture on a streptavidin support, can be irradiated to release the oligonucleotide with a 5'-phosphate group, making it suitable for subsequent enzymatic reactions like ligation. oup.comnih.govresearchgate.net

Chemically Cleavable Linkers: These linkers are designed to be cleaved by specific chemical reagents.

Disulfide Linkers: These can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT). nih.govthermofisher.com However, a drawback is that a portion of the linker may remain attached to the oligonucleotide after cleavage. nih.gov

Acid-Labile Linkers: These linkers are stable under standard synthesis and deprotection conditions but can be cleaved under acidic conditions. nih.gov

Fluoride-Cleavable Linkers: A diisopropylsilyl acetal-based linker has been designed that is stable during oligonucleotide synthesis and deprotection but can be readily cleaved by fluoride (B91410) ions, releasing an unmodified oligonucleotide. nih.gov

Table of Cleavable Linkers for 5'-Biotin Phosphoramidite

| Linker Type | Cleavage Agent | Key Features |

|---|---|---|

| Photocleavable | UV Light | Spatially and temporally controlled release; leaves a 5'-phosphate on the oligonucleotide. oup.comnih.govbiosearchtech.comresearchgate.net |

| Disulfide | DTT (or other reducing agents) | Cleavage under mild reducing conditions. nih.govthermofisher.com |

| Acid-Labile | Acid | Release under specific acidic conditions. nih.gov |

High-Throughput Methodologies for Oligonucleotide Functionalization and Purification

The demand for large quantities of highly pure biotinylated oligonucleotides for applications such as high-throughput screening and diagnostics has driven the development of more efficient functionalization and purification methods.

Automated solid-phase synthesis remains a convenient method for incorporating biotin at the 5'-end. nih.gov The use of a dimethoxytrityl (DMT) group on the biotin phosphoramidite allows for the monitoring of coupling efficiency and facilitates purification by reversed-phase high-performance liquid chromatography (RP-HPLC) or cartridge methods. glenresearch.comglenresearch.combiosearchtech.com

For purification, the strong biotin-streptavidin interaction is itself a powerful tool. Crude synthetic oligonucleotides containing a 5'-biotin tag can be selectively captured on streptavidin-coated solid supports, such as magnetic beads or columns. plos.orgnih.govnih.gov Unbiotinylated failure sequences can then be washed away, and the desired full-length biotinylated oligonucleotide can be eluted, often through the cleavage of a linker as described above. nih.govnih.govresearchgate.net This affinity purification method is highly effective for obtaining pure biotinylated products. nih.govnih.govresearchgate.net

Expanding Applications in Advanced Bio-Conjugation and Nanobiotechnology

The unique properties of 5'-biotinylated oligonucleotides make them invaluable tools in the rapidly advancing fields of bioconjugation and nanobiotechnology. tandfonline.com

In bioconjugation, biotinylated oligonucleotides act as versatile linkers to connect nucleic acids with other biomolecules, such as proteins or antibodies, that have been conjugated to streptavidin. gencefebio.com This strategy is employed in the construction of complex molecular architectures for various applications, including immunoassays and targeted drug delivery. gencefebio.comlabcompare.comcreative-diagnostics.com

In nanobiotechnology, biotinylated oligonucleotides are used to anchor DNA nanostructures to streptavidin-coated surfaces or nanoparticles. gencefebio.com This allows for the precise spatial organization of these nanostructures, which is crucial for applications in areas such as nanoelectronics, biosensing, and drug delivery. The programmability of DNA base pairing, combined with the specificity of the biotin-streptavidin interaction, provides a powerful toolkit for the bottom-up fabrication of functional nanomaterials. tandfonline.com

Innovations for Enhanced Detection Sensitivity and Multiplexing in Assays

5'-Biotinylated oligonucleotides are central to many modern diagnostic assays, and ongoing research aims to further enhance their performance in terms of sensitivity and multiplexing capabilities.

To increase detection sensitivity, researchers have explored the incorporation of multiple biotin molecules into a single oligonucleotide probe. biosearchtech.comoup.com This can be achieved by using phosphoramidites that allow for the addition of multiple biotins at the 5'-end. biosearchtech.comoup.com The increased number of biotin moieties can lead to a stronger signal in detection systems that utilize streptavidin conjugated to a reporter enzyme or fluorophore. oup.com

Multiplexing, the simultaneous detection of multiple analytes in a single sample, is a key trend in diagnostics. Biotinylated oligonucleotides are critical for many multiplexed assay formats. nih.govlabcompare.comcreative-diagnostics.comnih.gov For example, in microarray-based assays, different biotinylated probes can be immobilized at specific locations on a surface to capture and detect different target molecules. gencefebio.com In suspension bead arrays, different sets of beads, each functionalized with a specific biotinylated probe, can be used to simultaneously measure the levels of multiple analytes. nih.gov The development of advanced cleavable linkers and novel labeling strategies continues to expand the possibilities for highly multiplexed and sensitive diagnostic platforms.

Q & A

Q. How should researchers conduct systematic reviews of studies using 5’-BiotinPhosphoramidite?

- Methodological Answer :

- Search strategy : Combine MeSH terms (e.g., "Oligonucleotides," "Biotinylation") with Boolean operators across PubMed, Scopus, and Embase.

- Quality assessment : Apply PRISMA criteria to evaluate experimental rigor (e.g., allocation concealment, blinding).

- Data extraction : Use Covidence or Rayyan to collate synthesis protocols, purity metrics, and application-specific outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.